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Compound Name: Tubotaiwine

Cat. No.: B1253118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tubotaiwine is a naturally occurring monoterpenoid indole alkaloid found in several plant

species, including those of the Alstonia and Rauvolfia genera. This document provides a

comprehensive technical overview of the chemical structure and stereochemistry of (+)-

Tubotaiwine. It includes its definitive IUPAC name, molecular formula, and absolute

configuration, supported by spectroscopic data. Detailed experimental protocols for its isolation

and characterization are outlined. Furthermore, this guide discusses its known biological

activities, particularly its interaction with opioid and adenosine receptors, and presents the

associated signaling pathways.

Chemical Structure and Properties
Tubotaiwine possesses a complex pentacyclic core structure. Its systematic IUPAC name is

methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6,9-

tetraene-10-carboxylate.[1] The molecular formula is C₂₀H₂₄N₂O₂ with a molecular weight of

324.4 g/mol .[1]
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Property Value Source

IUPAC Name

methyl (1S,11S,17R,18S)-18-

ethyl-8,14-

diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.

0¹⁴,¹⁷]octadeca-2,4,6,9-

tetraene-10-carboxylate

[1]

Molecular Formula C₂₀H₂₄N₂O₂ [1]

Molecular Weight 324.4 g/mol [1]

CAS Number 6711-69-9 [1]

Synonyms

(+)-Tubotaiwine, 20(S)-

tubotaiwine,

Dihydrocondylocarpine

[1]

Stereochemistry
The stereochemistry of Tubotaiwine has been a subject of investigation, with early studies

providing foundational chemical evidence.[2] More recent and comprehensive spectroscopic

analyses have definitively established its absolute configuration. The chiral centers are

designated as (1S, 11S, 17R, 18S), and the stereocenter at position 20 is in the (S)

configuration.[1] This specific spatial arrangement of atoms is crucial for its biological activity.

Note on Quantitative Crystallographic Data: As of the latest literature review, a public domain

single-crystal X-ray diffraction study providing detailed bond lengths, bond angles, and torsional

angles for Tubotaiwine could not be located. Therefore, a table of these specific quantitative

data points is not available. For general reference, typical bond lengths and angles for similar

organic molecules can be consulted from crystallographic databases.

Spectroscopic Data
The structural elucidation of Tubotaiwine relies heavily on nuclear magnetic resonance (NMR)

spectroscopy. While a complete, tabulated dataset of chemical shifts and coupling constants

from a single source is not readily available in the literature, various studies have reported and

utilized ¹H and ¹³C NMR data to confirm its structure and stereochemistry.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://publications.iupac.org/ci/2002/2404/XML_CIF.html
https://publications.iupac.org/ci/2002/2404/XML_CIF.html
https://publications.iupac.org/ci/2002/2404/XML_CIF.html
https://publications.iupac.org/ci/2002/2404/XML_CIF.html
https://publications.iupac.org/ci/2002/2404/XML_CIF.html
https://www.benchchem.com/product/b1253118?utm_src=pdf-body
https://pubs.acs.org/doi/pdf/10.1021/np50049a013
https://publications.iupac.org/ci/2002/2404/XML_CIF.html
https://www.benchchem.com/product/b1253118?utm_src=pdf-body
https://www.benchchem.com/product/b1253118?utm_src=pdf-body
https://pubs.acs.org/doi/pdf/10.1021/np50049a013
https://pubs.acs.org/doi/10.1021/np50049a013
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table of Representative NMR Data:

A comprehensive and experimentally verified table of ¹H and ¹³C NMR chemical shifts and

coupling constants for Tubotaiwine is not available in the cited literature. The characterization

is typically achieved through a combination of 1D and 2D NMR experiments (COSY, HSQC,

HMBC) to assign the complex spin systems.

Experimental Protocols
Isolation and Purification of Tubotaiwine from Alstonia
scholaris
The following is a generalized protocol based on methods for isolating indole alkaloids from

Alstonia scholaris.[3][4][5][6]

Experimental Workflow for Isolation
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Dried and powdered bark of Alstonia scholaris

Maceration or Soxhlet extraction with methanol or ethanol

Concentration of the extract under reduced pressure

Acid-base partitioning to separate alkaloids

Column chromatography on silica gel

Fraction collection and TLC analysis

Further purification by preparative HPLC

Structural elucidation (NMR, MS)

Pure Tubotaiwine

Click to download full resolution via product page

Caption: General workflow for the isolation of Tubotaiwine.
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Extraction: The dried and powdered stem or root bark of Alstonia scholaris is subjected to

exhaustive extraction with methanol or ethanol at room temperature or using a Soxhlet

apparatus.[3][4]

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a

viscous residue.[4]

Acid-Base Partitioning: The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl)

and filtered. The acidic solution is then washed with a nonpolar solvent (e.g., hexane or

diethyl ether) to remove neutral compounds. The aqueous layer is subsequently basified

(e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g.,

dichloromethane or chloroform) to yield the crude alkaloid fraction.[4]

Chromatographic Separation: The crude alkaloid mixture is subjected to column

chromatography on silica gel. A gradient elution system, typically starting with a nonpolar

solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl

acetate gradient followed by an ethyl acetate-methanol gradient), is employed to separate

the different alkaloids.[6]

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer

chromatography (TLC) to identify those containing Tubotaiwine.

Final Purification: Fractions enriched with Tubotaiwine are combined and may require

further purification using techniques such as preparative high-performance liquid

chromatography (HPLC) to obtain the pure compound.

Spectroscopic Characterization
The purified Tubotaiwine is then subjected to spectroscopic analysis for structural

confirmation.

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on

a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent such

as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact mass and confirm the molecular formula.
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Biological Activity and Signaling Pathways
Tubotaiwine has been reported to exhibit affinity for both opioid and adenosine receptors,

suggesting its potential as a neuromodulatory agent.

Opioid Receptor Signaling
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist

like Tubotaiwine, initiate a signaling cascade that typically leads to analgesic and other central

nervous system effects. The general mechanism involves the inhibition of adenylyl cyclase and

the modulation of ion channels.

Cell Membrane
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Caption: General opioid receptor signaling pathway.

Adenosine Receptor Signaling
Adenosine receptors are also GPCRs that play crucial roles in various physiological processes.

Tubotaiwine's affinity for these receptors suggests it may influence pathways related to

inflammation, neurotransmission, and cardiovascular function. The specific downstream effects

depend on the receptor subtype (A₁, A₂ₐ, A₂ₑ, A₃) that is activated. For instance, A₁ and A₃
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receptors are typically coupled to inhibitory G-proteins (Gi), while A₂ₐ and A₂ₑ receptors are

coupled to stimulatory G-proteins (Gs).
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Caption: General adenosine A1 receptor signaling.

Conclusion
Tubotaiwine is a structurally complex indole alkaloid with well-defined stereochemistry. Its

isolation from natural sources requires a multi-step purification process, and its structure is

confirmed through advanced spectroscopic techniques. The affinity of Tubotaiwine for opioid

and adenosine receptors highlights its potential as a lead compound in drug discovery,

particularly in the development of novel analgesics and neuromodulatory agents. Further

research is warranted to elucidate the specific downstream signaling events following receptor

binding and to fully characterize its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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